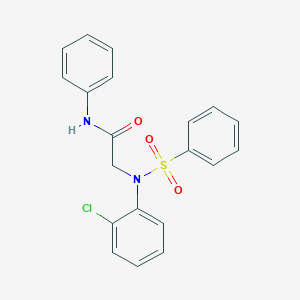
N~2~-(2-chlorophenyl)-N-phenyl-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2-chlorophenyl)-N-phenyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as CGP 48664, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of glycine receptor antagonists and has been found to have potential applications in the treatment of various neurological disorders.
Wirkmechanismus
CGP 48664 acts as a glycine receptor antagonist, blocking the activity of glycine receptors in the brain and spinal cord. This results in a reduction in the excitability of neurons, leading to a decrease in the transmission of pain signals and a reduction in seizures.
Biochemical and Physiological Effects
CGP 48664 has been found to have several biochemical and physiological effects. It has been shown to reduce the activity of neurons in the brain and spinal cord, leading to a reduction in the transmission of pain signals. It has also been found to have anxiolytic effects, reducing anxiety levels in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
CGP 48664 has several advantages for use in lab experiments. It has been extensively studied and has a well-characterized mechanism of action. It is also relatively easy to synthesize in the lab. However, its use is limited by its low solubility in water, which can make it difficult to administer in animal models.
Zukünftige Richtungen
There are several potential future directions for research on CGP 48664. One area of interest is its potential use in the treatment of neuropathic pain, which is a difficult-to-treat condition that affects millions of people worldwide. Another area of interest is its potential use as an anesthetic agent, which could have advantages over traditional anesthetics. Finally, further research is needed to fully understand the biochemical and physiological effects of CGP 48664 and its potential applications in the treatment of neurological disorders.
Synthesemethoden
The synthesis of CGP 48664 involves several steps, starting with the reaction of 2-chlorobenzoyl chloride with aniline to form N-(2-chlorophenyl)aniline. This compound is then reacted with phenylsulfonyl chloride to form N-(2-chlorophenyl)-N-phenylsulfonamide. Finally, this compound is reacted with glycine methyl ester hydrochloride to form CGP 48664.
Wissenschaftliche Forschungsanwendungen
CGP 48664 has been extensively studied in scientific research for its potential applications in the treatment of various neurological disorders. It has been found to have potential therapeutic effects in conditions such as epilepsy, neuropathic pain, and anxiety disorders. It has also been studied for its potential use as an anesthetic agent.
Eigenschaften
Produktname |
N~2~-(2-chlorophenyl)-N-phenyl-N~2~-(phenylsulfonyl)glycinamide |
|---|---|
Molekularformel |
C20H17ClN2O3S |
Molekulargewicht |
400.9 g/mol |
IUPAC-Name |
2-[N-(benzenesulfonyl)-2-chloroanilino]-N-phenylacetamide |
InChI |
InChI=1S/C20H17ClN2O3S/c21-18-13-7-8-14-19(18)23(27(25,26)17-11-5-2-6-12-17)15-20(24)22-16-9-3-1-4-10-16/h1-14H,15H2,(H,22,24) |
InChI-Schlüssel |
PTVNTHIVCQGMRT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(2-thienyl)acetamide](/img/structure/B258427.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine](/img/structure/B258434.png)
![N-{4-[(2,4-dichlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B258435.png)

![2-(2,4-dichlorophenoxy)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B258440.png)


![Methyl 4-(4-methylphenyl)-2-[(2-phenoxypropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B258448.png)
![N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]propanamide](/img/structure/B258449.png)
![3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258450.png)
![3-[(4-Fluorobenzyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258455.png)